REACTION_CXSMILES
|
Cl[C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>COCCOC>[C:13]1([C:2]2[C:11]([CH3:12])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1C
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
Pd(II) acetate
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours under N2 atmosphere
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was then removed of water
|
Type
|
EXTRACTION
|
Details
|
extracted three times from brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated of solvent
|
Type
|
CUSTOM
|
Details
|
The crude liquid was then purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.42 g | |
YIELD: PERCENTYIELD | 95.8% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |